molecular formula C9H22ClNO B14544914 7-(Dimethylamino)heptan-3-ol;hydrochloride CAS No. 62101-12-6

7-(Dimethylamino)heptan-3-ol;hydrochloride

Cat. No.: B14544914
CAS No.: 62101-12-6
M. Wt: 195.73 g/mol
InChI Key: UWMBVURWXOTIGT-UHFFFAOYSA-N
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Description

7-(Dimethylamino)heptan-3-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of a dimethylamino group attached to the heptan-3-ol backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)heptan-3-ol;hydrochloride typically involves the reaction of heptan-3-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)heptan-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(Dimethylamino)heptan-3-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)heptan-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, influencing its binding affinity and interactions with biological molecules. The compound may affect cellular signaling pathways, enzyme activities, and receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Heptan-3-ol: A simple alcohol with a similar backbone but lacking the dimethylamino group.

    Dimethylaminoethanol: An amino alcohol with a shorter carbon chain.

    Heptaminol: Another amino alcohol with similar structural features but different functional groups.

Uniqueness

7-(Dimethylamino)heptan-3-ol;hydrochloride is unique due to the presence of both the dimethylamino group and the heptan-3-ol backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62101-12-6

Molecular Formula

C9H22ClNO

Molecular Weight

195.73 g/mol

IUPAC Name

7-(dimethylamino)heptan-3-ol;hydrochloride

InChI

InChI=1S/C9H21NO.ClH/c1-4-9(11)7-5-6-8-10(2)3;/h9,11H,4-8H2,1-3H3;1H

InChI Key

UWMBVURWXOTIGT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCN(C)C)O.Cl

Origin of Product

United States

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